4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline
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Overview
Description
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research .
Preparation Methods
The synthesis of 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which includes an aza-Michael addition step . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and efficiency .
Chemical Reactions Analysis
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for alpha1-adrenergic receptors, influencing various physiological processes such as smooth muscle contraction and neurotransmitter release . Additionally, it may activate TRPC3/TRPC6/TRPC7 channels, leading to neurite growth and neuroprotection .
Comparison with Similar Compounds
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline can be compared with other piperazine derivatives such as:
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound is used in analytical testing and shares similar structural features with the target compound.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity, this compound also contains a piperazine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds .
Properties
IUPAC Name |
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3/c1-17-6-5-9-22(18(17)2)25-14-12-24(13-15-25)16-19-10-11-23-21-8-4-3-7-20(19)21/h3-11H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGIVLQPBOUVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=NC4=CC=CC=C34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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